molecular formula C24H30N2O2 B15210276 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene

2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene

Cat. No.: B15210276
M. Wt: 378.5 g/mol
InChI Key: GDJYVDDWIJVVLE-PMACEKPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene is a complex organic compound featuring a naphthalene core substituted with two oxazoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene typically involves the condensation of 2,3-dihydroxynaphthalene with appropriate oxazoline precursors. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene involves its interaction with specific molecular targets. The oxazoline rings can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways, making the compound useful in both research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives with different substituents, such as:

Uniqueness

What sets 2,3-Bis((S)-4-isobutyl-4,5-dihydrooxazol-2-yl)naphthalene apart is its specific substitution pattern and the presence of oxazoline rings, which confer unique reactivity and binding properties. These features make it particularly valuable for specialized applications in scientific research and industry .

Properties

Molecular Formula

C24H30N2O2

Molecular Weight

378.5 g/mol

IUPAC Name

(4S)-4-(2-methylpropyl)-2-[3-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C24H30N2O2/c1-15(2)9-19-13-27-23(25-19)21-11-17-7-5-6-8-18(17)12-22(21)24-26-20(14-28-24)10-16(3)4/h5-8,11-12,15-16,19-20H,9-10,13-14H2,1-4H3/t19-,20-/m0/s1

InChI Key

GDJYVDDWIJVVLE-PMACEKPBSA-N

Isomeric SMILES

CC(C)C[C@H]1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=N[C@H](CO4)CC(C)C

Canonical SMILES

CC(C)CC1COC(=N1)C2=CC3=CC=CC=C3C=C2C4=NC(CO4)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.